molecular formula C9H6ClFN2 B12826685 1-Chloro-8-fluoroisoquinolin-5-amine

1-Chloro-8-fluoroisoquinolin-5-amine

Cat. No.: B12826685
M. Wt: 196.61 g/mol
InChI Key: YOERVWPMCOVXRX-UHFFFAOYSA-N
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Description

1-Chloro-8-fluoroisoquinolin-5-amine is a compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and fluorine atoms in the molecule enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-8-fluoroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of substituted anilines with β-ketoesters, followed by halogenation reactions. For instance, starting with 4-fluoroaniline, the compound can be synthesized through a series of steps involving cyclization, chlorination, and amination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of high-boiling solvents and catalysts can enhance the yield and purity of the final product. The Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, is one of the methods that can be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-8-fluoroisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, quinolines, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Chloro-8-fluoroisoquinolin-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-fluoroisoquinolin-7-amine
  • 5,8-Difluoroquinoline
  • 6-Methoxyquinoline

Uniqueness

1-Chloro-8-fluoroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the isoquinoline ring enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

1-chloro-8-fluoroisoquinolin-5-amine

InChI

InChI=1S/C9H6ClFN2/c10-9-8-5(3-4-13-9)7(12)2-1-6(8)11/h1-4H,12H2

InChI Key

YOERVWPMCOVXRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)C=CN=C2Cl)F

Origin of Product

United States

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